molecular formula C21H25NO4 B14528082 5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole CAS No. 62567-60-6

5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole

Cat. No.: B14528082
CAS No.: 62567-60-6
M. Wt: 355.4 g/mol
InChI Key: YDSMPNPBNAXRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a butyl-substituted phenyl compound, followed by a series of reactions to introduce the benzodioxole moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

62567-60-6

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

5-[1-(4-butan-2-ylphenyl)-2-nitrobutyl]-1,3-benzodioxole

InChI

InChI=1S/C21H25NO4/c1-4-14(3)15-6-8-16(9-7-15)21(18(5-2)22(23)24)17-10-11-19-20(12-17)26-13-25-19/h6-12,14,18,21H,4-5,13H2,1-3H3

InChI Key

YDSMPNPBNAXRPX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C2=CC3=C(C=C2)OCO3)C(CC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.